molecular formula C22H20N2O5S B492103 Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate CAS No. 794552-57-1

Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate

Cat. No.: B492103
CAS No.: 794552-57-1
M. Wt: 424.5g/mol
InChI Key: PPQGZKJZVGIVMQ-UHFFFAOYSA-N
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Description

Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a quinoline sulfonamide group attached to the benzofuran core, which imparts unique chemical and biological properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

    Introduction of the Quinoline Sulfonamide Group: The quinoline sulfonamide group is introduced through a sulfonation reaction of quinoline, followed by coupling with the benzofuran core using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline sulfonamide derivatives.

    Substitution: Substituted benzofuran derivatives with different functional groups.

Scientific Research Applications

Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline sulfonamide group is known to bind to active sites of enzymes, inhibiting their activity. Additionally, the benzofuran core can interact with cellular receptors, modulating signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-2-carboxylate: Similar structure but with a different position of the carboxylate group.

    Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

Uniqueness

Isopropyl 2-methyl-5-(quinoline-8-sulfonamido)benzofuran-3-carboxylate is unique due to the specific positioning of the carboxylate group, which influences its chemical reactivity and biological activity. The presence of both the quinoline sulfonamide and benzofuran moieties provides a unique combination of properties that can be exploited in various scientific research applications.

Properties

IUPAC Name

propan-2-yl 2-methyl-5-(quinolin-8-ylsulfonylamino)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-13(2)28-22(25)20-14(3)29-18-10-9-16(12-17(18)20)24-30(26,27)19-8-4-6-15-7-5-11-23-21(15)19/h4-13,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQGZKJZVGIVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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